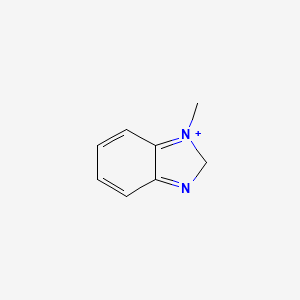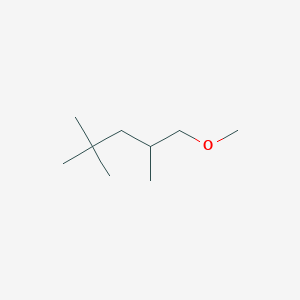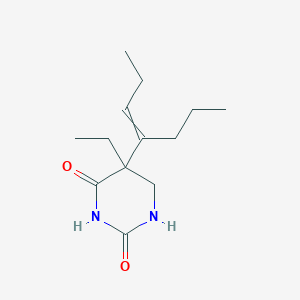![molecular formula C15H18O B14203514 {2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene CAS No. 827615-89-4](/img/structure/B14203514.png)
{2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene is a chemical compound with a unique structure that combines a cyclohexene ring, a propenyl group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene typically involves the reaction of cyclohexene oxide with propenylbenzene under specific conditions. One common method involves the use of a base such as potassium tert-butoxide in an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out at ambient temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
{2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the propenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted propenyl derivatives.
Scientific Research Applications
{2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. Additionally, its reactivity enables it to form covalent bonds with specific amino acid residues, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Cyclohexenyl)cyclohexanone
- 4-Isopropenyl-1-methyl-1,2-cyclohexanediol
- (1S,6R)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol
Uniqueness
{2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene is unique due to its combination of a cyclohexene ring, a propenyl group, and a benzene ring. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further enhance its significance in scientific research and industrial applications.
Properties
CAS No. |
827615-89-4 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-(cyclohexen-1-yloxy)prop-2-enylbenzene |
InChI |
InChI=1S/C15H18O/c1-13(12-14-8-4-2-5-9-14)16-15-10-6-3-7-11-15/h2,4-5,8-10H,1,3,6-7,11-12H2 |
InChI Key |
GTRUUOMQXLMGTM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC=CC=C1)OC2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14203431.png)
![11-Oxabicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14203435.png)


![2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]-](/img/structure/B14203453.png)

![7-oxa-3,5,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene](/img/structure/B14203467.png)
![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol](/img/structure/B14203483.png)
![2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14203488.png)





